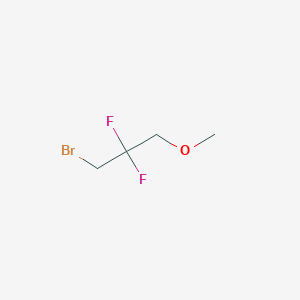

1-Bromo-2,2-difluoro-3-methoxypropane

Description

Structure

3D Structure

Properties

CAS No. |

1175586-68-1 |

|---|---|

Molecular Formula |

C4H7BrF2O |

Molecular Weight |

189.00 g/mol |

IUPAC Name |

1-bromo-2,2-difluoro-3-methoxypropane |

InChI |

InChI=1S/C4H7BrF2O/c1-8-3-4(6,7)2-5/h2-3H2,1H3 |

InChI Key |

PKLLXFAFOCUCCR-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CBr)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Bromo 2,2 Difluoro 3 Methoxypropane Analogues

Nucleophilic Substitution Reactions

While the most common pathway involves a nucleophile attacking an electrophilic carbon atom, an alternative, less frequent mechanism involves a direct attack on the halogen atom itself. This process is known as a halophilic reaction. In such a reaction, the nucleophile interacts with the bromine atom of a compound like 1-bromo-2,2-difluoro-3-methoxypropane. Bromine, being a large and polarizable atom, can accommodate an attack from a soft nucleophile. This pathway is distinct from the typical attack at carbon and results in the transfer of the bromine atom to the nucleophile. However, for primary alkyl bromides, the dominant reaction pathway remains the nucleophilic attack at the partially positive carbon center.

The primary site for nucleophilic attack in this compound analogues is the sp³-hybridized carbon atom directly bonded to the bromine atom. This carbon is electrophilic due to the polarization of the carbon-bromine (C-Br) bond, where the more electronegative bromine atom withdraws electron density. wikipedia.org

A critical feature of these analogues is the presence of two fluorine atoms at the C2 position, which is beta (β) to the C-Br bond. Fluorine is the most electronegative element, and its presence has a profound impact on the molecule's reactivity. The strong electron-withdrawing inductive effect of the two β-fluorine atoms reduces the electron density along the carbon chain, which can influence the transition state of the substitution reaction. Research on the impact of fluorine substituents on the rates of SN2 reactions has shown a significant deceleration effect when fluorine atoms are close to the reaction center. researchgate.net This deactivation is attributed to the electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net Studies comparing simple alkyl bromides with β-fluorinated alkyl bromides reveal a substantial decrease in the SN2 reaction rate for the fluorinated compounds. researchgate.net

Table 1: Relative SN2 Reaction Rates of Alkyl Bromides with Fluorine Substitution Data derived from studies with sodium azide (B81097) in methanol.

| Substrate | Relative Rate |

|---|---|

| n-Alkyl-Br (Non-fluorinated) | 1 |

| n-Perfluoroalkyl-CH₂CH₂Br (γ-fluorination) | 0.12 |

| n-Alkyl-CHFBr (α-fluorination) | 0.20 |

| n-Perfluoroalkyl-CH₂Br (β-fluorination) | 1 x 10⁻⁴ |

This table illustrates the strong deactivating effect of fluorine atoms, particularly in the β-position, on the rate of SN2 reactions. researchgate.net

For primary alkyl halides such as this compound, the nucleophilic substitution overwhelmingly proceeds via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.orgunacademy.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.org

The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves a two-step process with the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides. This is due to the high instability of the primary carbocation that would need to be formed. Other mechanisms like SNAr (Nucleophilic Aromatic Substitution) and SNV (Nucleophilic Vinylic Substitution) are not relevant to saturated aliphatic compounds like these analogues.

A defining characteristic of the SN2 mechanism is its stereospecificity. The reaction proceeds with a complete inversion of the stereochemical configuration at the electrophilic carbon center. libretexts.orgcas.cn This phenomenon, known as Walden inversion, occurs because the nucleophile must attack from the side opposite to the leaving group (a "backside attack"). chemistrysteps.com If an analogue of this compound were chiral at the C1 carbon, the SN2 reaction would lead to the formation of a product with the opposite stereochemistry (e.g., an R-enantiomer would yield an S-enantiomer). chemistrysteps.com

The rate of an SN2 reaction is highly dependent on the nature of both the nucleophile and the leaving group.

Nucleophile: A strong nucleophile is required for an efficient SN2 reaction. chadsprep.com Nucleophilicity is influenced by factors such as charge (anions are generally stronger nucleophiles than their neutral conjugate acids), basicity, and polarizability. Stronger nucleophiles react faster.

Leaving Group: A good leaving group is essential. The best leaving groups are those that are weak bases, as they are stable as anions after they depart. masterorganicchemistry.comlibretexts.org In the context of halogens, the ability to act as a leaving group increases down the periodic table. Bromide (Br⁻) is a very good leaving group, making the C-Br bond readily cleavable in a substitution reaction. libretexts.org

Table 2: Relative Leaving Group Ability of Halides in SN2 Reactions

| Leaving Group | Relative Reactivity | Conjugate Acid pKa | Comment |

|---|---|---|---|

| I⁻ (Iodide) | ~30,000 | -10 | Excellent Leaving Group |

| Br⁻ (Bromide) | ~10,000 | -9 | Good Leaving Group |

| Cl⁻ (Chloride) | ~200 | -7 | Moderate Leaving Group |

| F⁻ (Fluoride) | 1 | 3.2 | Poor Leaving Group |

This table demonstrates that bromide is a highly effective leaving group, second only to iodide, which correlates with the weakness of its conjugate base (HBr). cas.cnlibretexts.org

The choice of solvent plays a critical role in the SN2 mechanism by influencing the reactivity of the nucleophile. libretexts.org Solvents are generally classified as polar protic or polar aprotic.

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have hydrogen atoms bonded to electronegative atoms (like oxygen) and can form strong hydrogen bonds. libretexts.org They tend to solvate and stabilize anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophile. libretexts.org Consequently, polar protic solvents slow down the rate of SN2 reactions. libretexts.orgyoutube.com

Polar Aprotic Solvents: These solvents, including acetone (B3395972), dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack O-H or N-H bonds. libretexts.org They can solvate the accompanying cation but interact only weakly with the anionic nucleophile. libretexts.org This leaves the nucleophile relatively "naked" and highly reactive, thereby significantly accelerating the rate of SN2 reactions. libretexts.orglibretexts.org For example, the reaction between bromoethane (B45996) and potassium iodide occurs about 500 times faster in acetone than in methanol. libretexts.org

Table 3: Common Solvents and Their Effect on SN2 Reactions

| Solvent | Type | Dielectric Constant (ε) | Effect on SN2 Rate |

|---|---|---|---|

| Water (H₂O) | Polar Protic | 80 | Slows |

| Methanol (CH₃OH) | Polar Protic | 33 | Slows |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Accelerates |

| Acetonitrile (CH₃CN) | Polar Aprotic | 37 | Accelerates |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | Accelerates |

| Hexane (C₆H₁₄) | Non-polar | 2 | Very Slow (poor solubility) |

This table highlights the preference for polar aprotic solvents to enhance the rate of SN2 reactions. libretexts.orglibretexts.org

Mechanistic Pathways of Nucleophilic Substitution (e.g., SN1, SN2, SNAr, SNV)

Reactivity of Gem-Difluoro Moieties

The presence of two fluorine atoms on the same carbon, known as a gem-difluoro moiety, significantly influences the reactivity of a molecule. This section will explore the electrophilic nature of gem-difluoroalkenes and the characteristic cleavage and rearrangement reactions involving difluoroalkyl groups, which are pertinent to understanding the chemical behavior of analogues of this compound.

Electrophilic Nature of gem-Difluoroalkenes

The two fluorine atoms in a gem-difluoroalkene exert a strong electron-withdrawing inductive effect, rendering the double bond electron-deficient and thus highly susceptible to attack by nucleophiles. nih.gov This inherent electrophilicity is a defining characteristic of gem-difluoroalkenes and drives much of their reactivity.

A variety of nucleophiles have been shown to react with gem-difluoroalkenes. For instance, carboxylic acids can add to gem-difluoroacrylates under thermal conditions without the need for a catalyst, forming esters containing a gem-difluoromethylene unit. nih.gov Similarly, organocatalysts like phosphazene P4-tBu can facilitate the nucleophilic substitution of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals, yielding monofluoroalkenes with high stereoselectivity. acs.org Photocatalysis has also been employed to initiate the oxo-azolation of gem-difluoroalkenes, providing access to azolated difluoroacetonarenes. rsc.orgrsc.org

The table below summarizes the electrophilic reactions of various gem-difluoroalkenes with different nucleophiles.

| gem-Difluoroalkene Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| β,β-Difluoroacrylates | Carboxylic Acids | Thermal | gem-Difluoromethylenated Esters | nih.gov |

| Aryl-substituted gem-difluoroalkenes | Ketene Silyl Acetals | Phosphazene P4-tBu | Monofluoroalkenes | acs.org |

| gem-Difluoroalkenes | Azoles | Photoredox Catalysis | Azolated Difluoroacetonarenes | rsc.orgrsc.org |

| Aryl-substituted gem-difluoroalkenes | Cyanide (from TMSCN) | Cs2CO3 (catalytic) | Monofluorinated Alkenenitriles | acs.org |

Cleavage and Rearrangement Reactions Involving Difluoroalkyl Groups

Beyond the reactions of gem-difluoroalkenes, the difluoroalkyl group itself can participate in various cleavage and rearrangement reactions. A predominant reaction pathway, as mentioned earlier, is β-fluoride elimination. Following a nucleophilic attack on a gem-difluoroalkene, the resulting carbanionic intermediate can readily eliminate a fluoride (B91410) ion to form a more stable monofluoroalkene. nih.govacs.org This process represents a cleavage of a C-F bond and a rearrangement of the electronic structure around the carbon skeleton.

The selective cleavage of C-F bonds in trifluoromethyl groups to generate difluoromethyl radicals is another important transformation. ccspublishing.org.cn While not directly involving a pre-existing difluoroalkyl group, it highlights a method to access reactive difluoromethyl intermediates which can then undergo further reactions. Similarly, difluoroalkylation reagents have been developed that can selectively cleave C-S bonds to generate either difluoroalkyl radicals or difluorocarbene, depending on the reaction conditions. sioc.ac.cn These species are highly reactive and can participate in a variety of bond-forming reactions.

The table below provides examples of reactions that involve the cleavage or rearrangement of bonds connected to a difluorinated carbon.

| Starting Material Type | Reagent/Condition | Key Intermediate/Process | Product Type | Reference |

| gem-Difluoroalkene | Nucleophile | β-Fluoride Elimination | Monofluoroalkene | nih.gov |

| Trifluoromethylarene | Photoredox Catalysis/Lewis Acid | Aryldifluoromethyl Radical | Aryldifluoromethylated Compound | ccspublishing.org.cn |

| Sulfox-CF2SO2Ph | Photoredox Catalysis | (Phenylsulfonyl)difluoromethyl Radical | Radical Addition Products | sioc.ac.cn |

| Sulfox-CF2SO2Ph | Basic Conditions | Difluorocarbene | Difluoromethylated Products | sioc.ac.cn |

Reactivity of the Ether Linkage

The methoxy (B1213986) group in this compound introduces an ether linkage, which possesses its own characteristic reactivity. This section will detail the cleavage reactions of such ethers and the functional group transformations that can occur at the carbon atom adjacent to the ether oxygen.

Cleavage Reactions of Methoxy Ethers

Ethers are generally considered to be relatively unreactive functional groups, which makes them excellent solvents for many organic reactions. wikipedia.orgmasterorganicchemistry.com However, the C-O bond of an ether can be cleaved under specific and often harsh conditions, most commonly by treatment with strong acids. libretexts.orglibretexts.orgmasterorganicchemistry.com

The most effective reagents for ether cleavage are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgkhanacademy.org The reaction is typically carried out at elevated temperatures. The mechanism of acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (Br- or I-), acting as a nucleophile, attacks one of the adjacent carbon atoms. khanacademy.org For ethers with primary or methyl groups, the reaction generally follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. libretexts.orglibretexts.org If one of the alkyl groups is tertiary, the reaction is more likely to proceed via an SN1 mechanism due to the stability of the resulting carbocation. libretexts.orglibretexts.org

The table below summarizes various conditions for the cleavage of ethers.

| Ether Type | Reagent | Mechanism | Products | Reference |

| Primary/Secondary Alkyl Ether | HBr or HI (excess) | SN2 | Two Alkyl Halides | libretexts.orgkhanacademy.org |

| Tertiary Alkyl Ether | HBr or HI | SN1 | Tertiary Alkyl Halide and Alcohol | libretexts.orglibretexts.org |

| Phenyl Alkyl Ether | HBr or HI | SN2 (at alkyl carbon) | Phenol and Alkyl Halide | youtube.com |

| General Ether | BBr3 | Lewis Acid Catalysis | Alkyl Bromide and Alcohol | masterorganicchemistry.com |

Functional Group Transformations Adjacent to the Ether Oxygen

The carbon atom alpha to the ether oxygen exhibits modified reactivity that allows for specific functional group transformations. One important reaction is oxidation. The C-H bond adjacent to the ether oxygen can be oxidized to form various carbonyl-containing functional groups.

Another significant aspect of the reactivity adjacent to an ether oxygen is the potential for neighboring group participation. The lone pairs of electrons on the ether oxygen can act as an internal nucleophile, influencing the rate and stereochemistry of substitution reactions at a nearby carbon. libretexts.orgsmartstartinstitute.com This participation can lead to the formation of a cyclic oxonium ion intermediate. researchgate.net The subsequent attack by an external nucleophile on this intermediate can result in products with retained stereochemistry or rearranged structures that would not be expected from a direct substitution mechanism. smartstartinstitute.com The formation of five- or six-membered rings through neighboring group participation is generally favored. smartstartinstitute.com

The table below outlines key functional group transformations occurring adjacent to an ether oxygen.

| Reaction Type | Reagent/Condition | Intermediate/Process | Product Functional Group | Reference |

| Oxidation | Various Oxidants (e.g., Chromium reagents, Peroxides) | C-H activation | Aldehyde, Ketone, Carboxylic Acid, Ester | N/A |

| Nucleophilic Substitution | Leaving group on β or γ carbon | Neighboring Group Participation (Oxonium ion) | Retained or Rearranged Substitution Product | libretexts.orgsmartstartinstitute.comrsc.org |

Advanced Spectroscopic Techniques for Mechanistic and Reaction Monitoring Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Halogenated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the structure of organic molecules. numberanalytics.com In the context of halogenated systems, specific nuclei such as ¹H, ¹³C, and ¹⁹F offer complementary information crucial for comprehensive structural and mechanistic analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of organic molecules like 1-Bromo-2,2-difluoro-3-methoxypropane.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three non-equivalent proton environments. The integration of these signals would yield a ratio of 3:2:2. The methoxy (B1213986) (–OCH₃) protons would appear as a singlet, while the two methylene (B1212753) groups (–CH₂–) would appear as triplets due to spin-spin coupling with the adjacent geminal fluorine atoms (²JHF) and the other methylene group, respectively. The electronegativity of the substituents greatly influences the chemical shift; the methylene group adjacent to the bromine atom is expected to be downfield compared to the one next to the methoxy group. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton. For this compound, four distinct carbon signals would be anticipated. The carbon atom bonded to the two fluorine atoms (–CF₂–) would exhibit a characteristic large coupling constant (¹JCF), resulting in a triplet. The other carbon signals for the –CH₂Br, –OCH₂, and –OCH₃ groups would also show coupling to the fluorine atoms, albeit with smaller coupling constants (²JCF, ³JCF), which aids in definitive signal assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted data based on typical chemical shift and coupling constant values for similar structural motifs.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -OCH₃ | 3.4 | Singlet (s) | - |

| ¹H | -OCH₂- | 3.8 | Triplet (t) | ³JHF ≈ 12-15 |

| ¹H | -CH₂Br | 3.9 | Triplet (t) | ³JHF ≈ 12-15 |

| ¹³C | -OCH₃ | 59 | Singlet (s) | - |

| ¹³C | -OCH₂- | 70 | Triplet (t) | ²JCF ≈ 20-30 |

| ¹³C | -CF₂- | 115 | Triplet (t) | ¹JCF ≈ 230-250 |

| ¹³C | -CH₂Br | 35 | Triplet (t) | ²JCF ≈ 20-30 |

¹⁹F NMR for Characterization of Fluorinated Species

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for analyzing organofluorine compounds. numberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most receptive nuclei for NMR analysis after ¹H. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and provides high sensitivity to the local electronic environment. numberanalytics.comwikipedia.org

For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent protons of the methoxy-bound methylene group (³JFH) and further split into a triplet by the two protons of the bromo-bound methylene group (³JFH), resulting in a triplet of triplets. This detailed coupling information is invaluable for confirming the molecular structure. nih.govwikipedia.org The chemical shift of the fluorine atoms provides insight into the electronic effects of the neighboring bromo and methoxy functional groups.

The advent of high-performance benchtop NMR spectrometers has revolutionized reaction monitoring by allowing chemists to follow reactions directly in the laboratory fume hood. magritek.com These instruments can be equipped with flow cells, enabling on-line analysis of reaction mixtures. magritek.comrsc.org

For reactions involving this compound, such as a nucleophilic substitution at the carbon bearing the bromine atom, benchtop NMR can provide real-time kinetic data. rsc.orgresearchgate.net By monitoring the decrease in the intensity of specific ¹H or ¹⁹F NMR signals of the starting material and the simultaneous increase in signals corresponding to the product, a concentration profile versus time can be generated. magritek.com This allows for the determination of reaction rates, the identification of reaction intermediates, and the optimization of reaction conditions. magritek.commagritek.com The use of ¹⁹F NMR for monitoring is particularly advantageous due to its high sensitivity and the absence of background signals in most reaction media. rsc.org

NMR spectroscopy is an inherently quantitative technique because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. numberanalytics.comdiva-portal.org Quantitative NMR (qNMR) can be used to determine the purity of a substance or the concentration of components in a mixture with high accuracy and precision, often using an internal standard. diva-portal.orgacgpubs.org

¹⁹F qNMR is especially powerful for the analysis of fluorinated compounds like this compound. acgpubs.org The wide chemical shift range and high sensitivity of ¹⁹F often lead to well-resolved signals free from the overlap that can complicate ¹H qNMR. diva-portal.org By integrating the ¹⁹F signal of the analyte relative to the signal of a known amount of a fluorinated internal standard, the exact quantity of this compound in a sample can be determined without the need for a specific reference standard of the analyte itself. acgpubs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.govyoutube.com These methods are complementary and provide a molecular fingerprint that is highly useful for identifying functional groups and tracking changes during a chemical reaction. youtube.com

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of incident light. youtube.com For a molecule like this compound, several characteristic vibrational modes can be identified.

C-H stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the 2850–3000 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage should appear in the 1050–1150 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations typically give rise to very strong absorptions in the 1000–1400 cm⁻¹ range. The geminal difluoro group (–CF₂–) would likely show intense and characteristic bands in this region.

C-Br stretching: The C-Br stretching vibration is found at lower frequencies, typically in the 500–650 cm⁻¹ region.

These characteristic frequencies, summarized in Table 2, allow for the confirmation of the presence of key functional groups. During a reaction, the progress can be monitored by observing the disappearance of a vibrational band characteristic of a reactant's functional group or the appearance of a new band corresponding to a product. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching band could be tracked to determine the reaction endpoint.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on typical group frequency ranges.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium | Medium |

| C-F Stretch | -CF₂- | 1100 - 1350 | Strong | Weak |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong | Medium |

| C-Br Stretch | Bromoalkane | 500 - 650 | Medium | Strong |

In-situ Reaction Monitoring using Probes

In-situ reaction monitoring has become an indispensable tool for understanding the intricate details of chemical transformations in real-time. mt.commt.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, when coupled with immersion probes, allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. rsc.orgbruker.com This provides invaluable kinetic and mechanistic data that is often missed with traditional offline analysis. bruker.combath.ac.uk

For a reaction involving this compound, an Attenuated Total Reflectance (ATR) FTIR probe could be inserted directly into the reaction vessel. The probe allows for the collection of infrared spectra at regular intervals. By monitoring the change in absorbance of characteristic vibrational bands—for example, the C-Br stretching frequency of the starting material or a carbonyl stretch of a potential product—a detailed kinetic profile of the reaction can be constructed. This real-time data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation. mt.comresearchgate.net

| Time (minutes) | Reactant Peak Absorbance (e.g., at 650 cm⁻¹) | Product Peak Absorbance (e.g., at 1720 cm⁻¹) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.68 | 0.32 |

| 30 | 0.45 | 0.55 |

| 40 | 0.25 | 0.75 |

| 50 | 0.10 | 0.90 |

| 60 | 0.02 | 0.98 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. researchgate.netmeasurlabs.comuky.edu For this compound (C₄H₇BrF₂O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a sample would yield a measured mass that closely matches this theoretical value, confirming the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govcolorado.edu

| Parameter | Value |

|---|---|

| Elemental Formula | C₄H₇BrF₂O |

| Theoretical Monoisotopic Mass (Da) | 187.96483 |

| Hypothetical Measured Mass (Da) | 187.96511 |

| Mass Error (ppm) | 1.5 |

Analysis of Reaction Mixtures and By-products

When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry is an exceptional tool for analyzing complex reaction mixtures. researchgate.netuib.no It can identify and quantify the starting materials, desired products, intermediates, and any formed by-products. oup.comoup.comresearchgate.net For instance, in a nucleophilic substitution reaction involving this compound, the reaction mixture could be analyzed by GC-MS. The resulting chromatogram would show separate peaks for each component, and the mass spectrum of each peak would allow for its identification. Potential by-products from elimination reactions or reactions with solvent could be readily identified by their unique mass spectra and fragmentation patterns. This detailed analysis is crucial for understanding reaction mechanisms and optimizing processes to improve product purity. acs.org

| Component | Retention Time (min) | Key m/z values | Identification |

|---|---|---|---|

| This compound | 5.8 | 188/190, 109, 77 | Starting Material |

| Substituted Product | 7.2 | 173, 141, 109 | Desired Product |

| Elimination By-product | 4.5 | 108, 89, 77 | By-product |

Integration of Spectroscopic Data with Multivariate Data Analysis

The large and complex datasets generated by modern spectroscopic techniques, especially from in-situ monitoring, often require advanced statistical methods for complete analysis. diva-portal.org Multivariate Data Analysis (MVA), also known as chemometrics, encompasses a range of techniques used to analyze data with multiple variables simultaneously. controleng.comresearchgate.net

When applied to a time-resolved series of spectra from a reaction, MVA methods like Principal Component Analysis (PCA) can deconstruct the data to identify the number of independent chemical species contributing to the spectra. rsc.orgrsc.org PCA can reduce the dimensionality of the data, highlighting the key sources of variation, which correspond to the changing concentrations of reactants, intermediates, and products. acs.orgresearchgate.netlearnche.org This approach can reveal the presence of transient intermediates that might not be obvious from a simple inspection of the raw data. arxiv.org By modeling the evolution of these principal components over time, a detailed, quantitative understanding of the reaction kinetics and mechanism can be achieved without the need for univariate calibration of each species. acs.orgresearchgate.net

| Principal Component | Variance Explained (%) | Associated Species |

|---|---|---|

| PC1 | 75.4 | Reactant Consumption / Product Formation |

| PC2 | 21.2 | Intermediate Formation and Decay |

| PC3 | 2.1 | By-product Formation |

| Others | 1.3 | Noise / Minor Variations |

Computational Chemistry in Elucidating Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on the Schrödinger equation, provide a fundamental understanding of the electronic structure of 1-bromo-2,2-difluoro-3-methoxypropane, which in turn dictates its reactivity. These methods can elucidate the distribution of electrons within the molecule, identify regions of high or low electron density, and predict the outcomes of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reaction mechanisms of organic molecules. chemrxiv.orgresearchgate.net For a compound such as this compound, DFT calculations can be employed to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions. chemguide.co.uk By mapping the potential energy surface of a reaction, DFT can help identify the most favorable mechanism.

For instance, in a nucleophilic substitution reaction involving this compound, DFT can be used to model the approach of a nucleophile to the carbon atom bonded to the bromine. These calculations can determine whether the reaction proceeds through a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism by locating the transition states and intermediates. chemguide.co.ukncert.nic.in The presence of fluorine atoms and a methoxy (B1213986) group can significantly influence the reactivity, and DFT studies can quantify these electronic and steric effects.

A hypothetical DFT study on the reaction of this compound with a nucleophile might involve the following steps:

Optimization of the ground state geometries of the reactants and products.

Searching for the transition state structure connecting the reactants and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).

Calculation of the reaction energies and activation barriers.

These calculations would provide valuable data on the reaction kinetics and thermodynamics, offering a deeper understanding of the compound's chemical behavior.

A key aspect of understanding reaction mechanisms is the characterization of the transition state, which is the highest energy point along the reaction coordinate. chemguide.co.uk Computational modeling is instrumental in determining the geometry and energy of these fleeting structures. For this compound, transition state modeling can be used to calculate the energy barriers for various reactions, which are crucial for predicting reaction rates.

For example, in a dehydrobromination reaction, DFT can be used to model the transition state where a base removes a proton and the bromide ion departs. The calculated energy barrier for this process would indicate how readily the reaction occurs. Comparing the energy barriers for different possible reaction pathways allows for the prediction of the major product. researchgate.net

| Parameter | Description | Typical Computational Output |

| Transition State Geometry | The 3D arrangement of atoms at the peak of the energy barrier. | Optimized Cartesian coordinates. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Energy value in kJ/mol or kcal/mol. |

| Imaginary Frequency | A single negative vibrational frequency that confirms a true transition state. | A negative value in cm. |

This table provides a generalized overview of parameters obtained from transition state modeling of a hypothetical reaction involving a halogenated propane (B168953) derivative.

Non-covalent interactions play a crucial role in determining the structure and properties of molecules. In this compound, the presence of bromine and fluorine atoms makes halogen bonding a significant non-covalent interaction to consider. ijres.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.orgacs.org

Computational methods can be used to analyze and quantify these interactions. For instance, quantum chemical calculations can map the electrostatic potential on the surface of this compound to identify the positive σ-hole on the bromine atom. acs.org Further calculations can then model the interaction of this σ-hole with a Lewis base and determine the strength and geometry of the resulting halogen bond. researchgate.net Understanding these interactions is important for predicting the compound's behavior in different chemical environments and its potential for self-assembly or interaction with biological targets. mdpi.com

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations are excellent for studying static properties and reaction mechanisms, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. github.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to study its conformational flexibility, diffusion in different solvents, and interactions with other molecules in a liquid phase. mdpi.com For example, an MD simulation could reveal the preferred conformations of the molecule in solution and the timescale of transitions between different conformations. This information is valuable for understanding how the molecule's shape and flexibility influence its reactivity and physical properties.

Prediction of Spectroscopic Properties from Computational Models

Computational models are also highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Quantum chemical methods, such as DFT, can be used to calculate the NMR chemical shifts of the H, C, and F nuclei in the molecule. researchgate.netnih.gov The calculated chemical shifts can then be compared with experimental data to confirm the structure of the compound. acs.org This is especially useful for complex molecules where the assignment of NMR signals can be challenging.

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| H | 2.5 - 4.5 | Proximity to electronegative O, F, and Br atoms. |

| C | 50 - 120 | Hybridization and attachment to electronegative atoms. |

| F | -70 to -120 | Electronic environment created by neighboring atoms. |

This table presents hypothetical predicted NMR chemical shift ranges for this compound based on general knowledge of similar fluorinated compounds. Actual values would require specific computational studies.

Development of Computational Tools for Halogenated Compounds

The study of halogenated compounds like this compound benefits from the ongoing development of specialized computational tools and methods. nist.govlongdom.org The unique properties of halogens, such as their ability to form halogen bonds and their significant impact on electronic structure, necessitate the development of accurate and efficient computational models. nih.gov

Recent advancements include the development of improved density functionals and basis sets that better describe the behavior of halogenated molecules. rsc.org Additionally, there is a growing focus on creating computational tools that can accurately predict the environmental fate and potential toxicity of halogenated compounds. researchgate.net These tools are essential for designing safer and more sustainable chemicals.

Synthetic Applications and Derivatization Strategies As a Building Block

Utilization in the Synthesis of Complex Fluorinated Molecules

The presence of both a bromine atom and a difluoromethylene group makes 1-Bromo-2,2-difluoro-3-methoxypropane a valuable precursor in the construction of intricate molecular architectures containing fluorine, an element known to impart unique physicochemical properties to organic molecules.

Precursor to Difluoromethylated and Trifluoromethylated Compounds

While direct experimental data on this compound is limited, its structure suggests its potential as a precursor for difluoromethylated and, through further transformations, trifluoromethylated compounds. The bromo-difluoro-methoxypropyl moiety can be introduced into various molecular scaffolds, and subsequent chemical manipulation of the bromine and methoxy (B1213986) groups can lead to the desired functionalities.

The synthesis of difluoromethyl ethers, for instance, has been achieved using reagents like difluoromethyltriflate, which reacts with phenols to introduce the OCF₂H group. researchgate.netberkeley.edu Similarly, N-difluoromethylation of heterocyclic compounds has been accomplished using reagents like ethyl bromodifluoroacetate. nih.gov These methods highlight the general strategies that could potentially be adapted for reactions involving this compound to generate difluoromethylated structures.

Furthermore, the conversion of a bromodifluoromethyl group to a trifluoromethyl group is a known transformation in organofluorine chemistry. nih.govchemrevlett.comnih.govrsc.org This often involves nucleophilic substitution or radical reactions to replace the bromine atom with a fluorine atom. Therefore, derivatives of this compound could serve as intermediates in the synthesis of trifluoromethylated compounds.

Table 1: Representative Strategies for Difluoromethylation and Trifluoromethylation

| Precursor Type | Reagent | Product Type | Reference |

| Phenols | Difluoromethyltriflate | Aryl Difluoromethyl Ethers | researchgate.netberkeley.edu |

| Pyridines | Ethyl Bromodifluoroacetate | N-Difluoromethylated Pyridines | nih.gov |

| Bromodifluoromethyl compounds | Fluorinating agents | Trifluoromethyl compounds | nih.govchemrevlett.com |

Intermediate for Fluoroalkenes and Fluoroenynes

Fluoroalkenes and fluoroenynes are important structural motifs in medicinal and materials chemistry. The bromine atom in this compound can be exploited in cross-coupling reactions to form these unsaturated systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. By analogy with other brominated fluorocarbons, this compound could be coupled with boronic acids or terminal alkynes to yield the corresponding fluoroalkenes and fluoroenynes, respectively. beilstein-journals.org For instance, multihalogenated fluorovinyl ethers have been successfully employed in such reactions to generate a variety of fluoroalkenes and fluoroenynes in moderate to high yields. beilstein-journals.org

The general approach would involve the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivity.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Product |

| Suzuki-Miyaura | Boronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Fluoroalkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Fluoroenyne |

Role in the Synthesis of Functionalized Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. This compound can serve as a building block for introducing a difluoro-methoxypropyl side chain onto heterocyclic rings.

The synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles has been reported, demonstrating the feasibility of incorporating such fluorinated moieties. mdpi.com Radical processes have also been employed for the difluoromethylation of heterocycles, offering a complementary approach. nih.govrsc.orgrsc.org By analogy, this compound could react with various heterocyclic systems through nucleophilic substitution or radical addition reactions to generate novel functionalized heterocycles. For example, reaction with nitrogen or sulfur nucleophiles within a heterocyclic core could lead to the formation of new C-N or C-S bonds, respectively.

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is a common strategy to improve the analytical properties of compounds for techniques like gas chromatography (GC) and mass spectrometry (MS).

Chemical Modification for Gas Chromatography (GC) Analysis

For gas chromatography, derivatization is often employed to increase the volatility and thermal stability of an analyte, as well as to improve its chromatographic behavior and detector response. researchgate.netlibretexts.orggcms.czphenomenex.blog While this compound itself may be amenable to GC analysis, its derivatives containing polar functional groups would likely require derivatization.

Common derivatization techniques for GC include silylation, acylation, and alkylation. libretexts.org For instance, if the methoxy group in a derivative of the title compound were to be hydrolyzed to a hydroxyl group, this alcohol could be converted to a more volatile trimethylsilyl (B98337) (TMS) ether or a fluoroacyl ester. phenomenex.blogrsc.org The introduction of fluorine-containing derivatizing agents can also enhance the sensitivity of detection, particularly with an electron capture detector (ECD). gcms.cz

Table 3: Common Derivatization Reagents for GC Analysis

| Reagent | Functional Group Targeted | Derivative Formed |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH | Trimethylsilyl (TMS) ether/amine/thiol |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH | Trimethylsilyl (TMS) ether/amine/thiol |

| PFBBr (Pentafluorobenzyl bromide) | -OH, -COOH | Pentafluorobenzyl (PFB) ether/ester |

| HFBA (Heptafluorobutyric anhydride) | -OH, -NH | Heptafluorobutyryl (HFB) ester/amide |

Strategies for Mass Spectrometry (MS) Applications

In mass spectrometry, derivatization can be used to improve ionization efficiency, direct fragmentation pathways to produce characteristic ions, and increase the molecular weight to move it out of a low-mass interference region. libretexts.orglibretexts.orgmiamioh.edublogspot.com

The fragmentation of ethers in mass spectrometry often involves cleavage alpha to the oxygen atom. miamioh.edublogspot.com For this compound, one would expect to see fragmentation patterns corresponding to the loss of a methoxy radical or a bromodifluoromethyl radical. The presence of bromine would also result in a characteristic isotopic pattern for fragments containing this atom. libretexts.org

Derivatization can introduce specific fragmentation patterns. For example, the introduction of a group that is easily fragmented in a predictable manner can aid in structural elucidation. The choice of derivatizing agent would depend on the specific analytical goal and the nature of any functional groups present in derivatives of this compound.

Reaction of Specific Functional Groups (e.g., Alcohols, Amines)

The primary carbon-bromine bond in this compound is the most reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including those derived from alcohols and amines.

Reaction with Alcohols:

The reaction of this compound with alcohols or alkoxides is expected to proceed via a Williamson ether synthesis to form new ether linkages. masterorganicchemistry.comlibretexts.org In this S\sub{N}2 reaction, the alkoxide ion, generated by deprotonating an alcohol with a suitable base (e.g., sodium hydride), acts as a nucleophile and displaces the bromide leaving group. masterorganicchemistry.com

Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + Br-CH₂-CF₂-CH₂-OCH₃ → R-O-CH₂-CF₂-CH₂-OCH₃ + Br⁻

The presence of the electron-withdrawing difluoro group on the adjacent carbon may influence the reaction rate. While generally favoring nucleophilic attack by inductively withdrawing electron density from the reaction center, steric hindrance from the fluorine atoms could also play a role. The choice of solvent and base is crucial for optimizing reaction conditions and yields. Polar aprotic solvents like DMF or DMSO are typically employed to enhance the nucleophilicity of the alkoxide.

Interactive Table: Plausible Products from Reaction with Various Alcohols

| Alcohol (R-OH) | Product Name | Potential Application Area |

| Ethanol | 1-Ethoxy-2,2-difluoro-3-methoxypropane | Solvents, Fine Chemicals |

| Phenol | 1-(Phenoxy)-2,2-difluoro-3-methoxypropane | Pharmaceuticals, Agrochemicals |

| Benzyl alcohol | 1-(Benzyloxy)-2,2-difluoro-3-methoxypropane | Protecting group chemistry |

Reaction with Amines:

Similarly, this compound can react with ammonia, primary, or secondary amines to yield the corresponding amines. openstax.orgstudymind.co.uk These nucleophilic substitution reactions typically require heating and may be carried out in a polar solvent. physicsandmathstutor.com A common issue in the alkylation of amines is overalkylation, where the initially formed primary or secondary amine reacts further with the alkyl halide to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. youtube.com To achieve mono-alkylation, a large excess of the amine is often used. openstax.org

Reaction Scheme: R₂NH + Br-CH₂-CF₂-CH₂-OCH₃ → [R₂NH-CH₂-CF₂-CH₂-OCH₃]⁺ Br⁻ [R₂NH-CH₂-CF₂-CH₂-OCH₃]⁺ Br⁻ + R₂NH → R₂N-CH₂-CF₂-CH₂-OCH₃ + [R₂NH₂]⁺ Br⁻

Interactive Table: Anticipated Products from Reaction with Various Amines

| Amine (R₂NH) | Product Name | Potential Application Area |

| Ammonia (NH₃) | 1-Amino-2,2-difluoro-3-methoxypropane | Pharmaceutical intermediates |

| Diethylamine | N,N-Diethyl-2,2-difluoro-3-methoxypropan-1-amine | Agrochemicals |

| Aniline | N-(2,2-difluoro-3-methoxypropyl)aniline | Materials Science |

Development of Novel Synthetic Reagents and Methodologies

The unique combination of functional groups in this compound makes it an attractive starting material for the development of novel synthetic reagents.

For instance, conversion of the bromide to an organometallic species, such as an organolithium or Grignard reagent, would generate a nucleophilic difluorinated building block. However, the presence of the ether linkage would require careful consideration of reaction conditions to avoid undesired side reactions.

Furthermore, this compound could serve as a precursor for the synthesis of other valuable fluorinated intermediates. For example, elimination of HBr could potentially lead to the formation of 2,2-difluoro-3-methoxypropene, a fluorinated alkene that could participate in various cycloaddition and polymerization reactions.

The development of methodologies that utilize this compound would contribute to the growing toolbox of fluorination strategies in organic synthesis, enabling the construction of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. Further research is warranted to fully explore the synthetic potential of this promising, yet underutilized, chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-bromo-2,2-difluoro-3-methoxypropane?

- Methodological Answer : The synthesis of brominated fluoroalkoxy compounds typically involves halogenation and fluorination steps. For example, analogous compounds (e.g., 1-bromo-2-methoxy-2-methylpropane) are synthesized via nucleophilic substitution using alcohols (e.g., isobutanol) with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under reflux conditions . For the target compound, fluorination could be achieved via reagents like diethylaminosulfur trifluoride (DAST) or SF₄, followed by methoxy group introduction using methyl iodide (CH₃I) in the presence of a base. Purification often involves fractional distillation or column chromatography.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can confirm methoxy (δ ~3.3–3.5 ppm) and adjacent fluorinated carbons (splitting patterns due to ¹⁹F coupling). ¹⁹F NMR resolves distinct fluorine environments (δ −120 to −150 ppm for CF₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z ~194 [M]+ for C₄H₇BrF₂O) and fragmentation patterns .

- Infrared Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1000–1200 cm⁻¹) bonds confirm functional groups .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of this compound in SN2 reactions?

- Methodological Answer :

- Steric Hindrance : The geminal difluoro and methoxy groups create a sterically hindered environment around the bromine atom, reducing SN2 reactivity compared to less-substituted analogs (e.g., 1-bromopentane). This aligns with trends observed in SN2 reactivity rankings for hindered substrates .

- Electronic Effects : Electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, potentially accelerating reactions with strong nucleophiles (e.g., azides or thiols). Computational studies (DFT) can quantify charge distribution and transition-state energies .

- Experimental Validation : Compare reaction rates with tert-butyl bromide (high steric hindrance) and ethyl bromide (low hindrance) under identical SN2 conditions (e.g., NaI in acetone).

Q. How can contradictions in reported spectral data for halogenated fluoroethers be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., ¹⁹F NMR shifts) with computational predictions using software like Gaussian or ADF. For example, discrepancies in fluorine chemical shifts may arise from solvent effects or conformational isomerism .

- Crystallographic Analysis : Single-crystal X-ray diffraction (as in and ) provides unambiguous bond-length and angle data, resolving ambiguities in 3D structure .

- Collaborative Reproducibility : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables affecting data consistency .

Q. What strategies optimize fluorination efficiency in the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : DAST or Deoxo-Fluor® are preferred for direct fluorination due to higher yields and milder conditions compared to SF₄.

- Temperature Control : Fluorination at −78°C minimizes side reactions (e.g., elimination) .

- Monitoring Reaction Progress : Use in situ ¹⁹F NMR or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.